molecular formula C8H8ClNO2 B2950100 Methyl 2-(5-chloropyridin-2-YL)acetate CAS No. 1181210-76-3

Methyl 2-(5-chloropyridin-2-YL)acetate

Cat. No.: B2950100
CAS No.: 1181210-76-3
M. Wt: 185.61
InChI Key: FNPKADVOKNOAOU-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloropyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol. It is primarily used in laboratory research and the manufacture of substances for scientific development. The compound consists of a pyridine ring attached to an acetate group, with a chlorine atom at the 5-position of the pyridine ring.

Preparation Methods

The synthesis of Methyl 2-(5-chloropyridin-2-yl)acetate involves several steps. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions typically involve heating the mixture under reflux for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Methyl 2-(5-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common reagents used in these reactions include bases, acids, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(5-chloropyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-fibrotic properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(5-chloropyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(3-chloropyridin-2-yl)acetate: This compound has a chlorine atom at the 3-position instead of the 5-position.

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a pyridine ring and exhibit different biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

methyl 2-(5-chloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPKADVOKNOAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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